Ganoderenicacidc Ganoderenicacidc
Brand Name: Vulcanchem
CAS No.:
VCID: VC14550809
InChI: InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1
SMILES:
Molecular Formula: C30H44O7
Molecular Weight: 516.7 g/mol

Ganoderenicacidc

CAS No.:

Cat. No.: VC14550809

Molecular Formula: C30H44O7

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Ganoderenicacidc -

Specification

Molecular Formula C30H44O7
Molecular Weight 516.7 g/mol
IUPAC Name (Z,2R)-2-methyl-4-oxo-6-[(3S,7S,10S,13R,14R,15S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid
Standard InChI InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,22+,23+,28+,29-,30+/m1/s1
Standard InChI Key DIEUZIPSDUGWLD-KOXNGNSZSA-N
Isomeric SMILES C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O
Canonical SMILES CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ganoderic Acid C2 is classified as a lanostane-type triterpenoid, characterized by a tetracyclic scaffold with multiple oxygen-containing functional groups. Its IUPAC name, (2R,6R)(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid$$, reflects its stereochemical complexity . The compound’s structure includes:

  • A cyclopenta[a]phenanthrene core with hydroxyl, methyl, and ketone substituents.

  • A heptanoic acid side chain with a methyl group and ketone functionality.

The InChI identifier (InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1) provides a machine-readable representation of its stereochemistry .

Table 1: Key Chemical Properties of Ganoderic Acid C2

PropertyValue
Molecular FormulaC30H46O7\text{C}_{30}\text{H}_{46}\text{O}_7
Molecular Weight518.7 g/mol
CAS Registry Number103773-62-2
IUPAC Name(2R,6R)(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid$$
Natural SourceGanoderma lucidum

Biosynthesis and Natural Occurrence

Biosynthetic Pathway

Triterpenoids like Ganoderic Acid C2 are synthesized via the mevalonate pathway in Ganoderma species. Key enzymatic steps include:

  • Cyclization of oxidosqualene to form the lanostane skeleton.

  • Oxidation and hydroxylation by cytochrome P450 enzymes to introduce functional groups.

  • Acetylation and methylation to finalize substituent patterns .

Extraction and Isolation

Ganoderic Acid C2 is typically isolated from Ganoderma lucidum using chromatographic techniques:

  • Ethanol or methanol extraction of mushroom fruiting bodies.

  • Column chromatography (e.g., silica gel, HPLC) for purification .

Pharmacological Activities

Anti-Inflammatory Effects

The compound’s hydroxyl and ketone groups may modulate COX-2 and LOX pathways, though mechanistic studies are needed to confirm this activity .

Research Challenges and Future Directions

Analytical Limitations

  • Structural complexity complicates synthetic efforts.

  • Low natural abundance necessitates advanced extraction protocols.

Clinical Translation

  • Pharmacokinetic studies are required to assess bioavailability and metabolism.

  • Structure-activity relationship (SAR) analyses could optimize therapeutic efficacy.

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